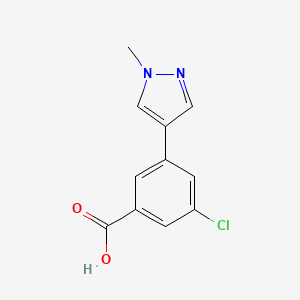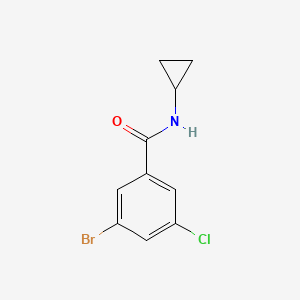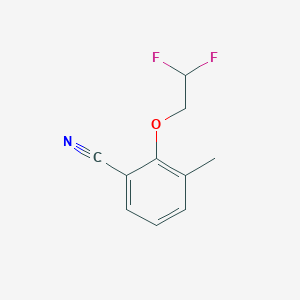
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid
説明
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, also known as CMPA, is a synthetic organic compound that has been widely studied for its applications in scientific research. It is a white, crystalline solid with a molecular weight of 225.6 g/mol and a melting point of 158-160°C. CMPA has been used in a variety of fields, including biochemistry, pharmacology, and molecular biology, due to its unique properties.
科学的研究の応用
Optical Nonlinearity
Research indicates that N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, similar in structure to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, exhibit optical nonlinearity. This property makes them potential candidates for optical limiting applications, useful in protecting sensors and human eyes from laser radiation damage (Chandrakantha et al., 2013).
Antibacterial Activity
Pyrazole derivatives, closely related to the compound , have demonstrated significant antibacterial activity. For example, certain 1,3,4]oxadiazoles with a pyrazole component have been found effective against various bacteria, including Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Antimicrobial and Antifungal Properties
Pyrazole-based drug molecules, including those structurally similar to 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid, have been synthesized and tested for antimicrobial activities against bacterial and fungal strains. These compounds are promising in the field of pharmacology for treating microbial infections (Shubhangi et al., 2019).
Antitumor Activity
Similar pyrazole derivatives have been studied for their potential antitumor activity. For instance, benzofuran-2-yl pyrazole pyrimidine derivatives have shown promising results in inhibiting tumor cell growth, highlighting the potential of pyrazole compounds in cancer treatment (El-Zahar et al., 2011).
Molecular Interactions and Drug Design
Pyrazole derivatives are involved in molecular interactions significant for drug design. Studies on these compounds, including modeling their interactions with biological targets, have implications for the development of new therapeutic agents (Titi et al., 2020).
Supramolecular Assembly
Research into hydrogen-bonded supramolecular structures of pyrazole derivatives shows potential for developing novel materials with unique properties (Portilla et al., 2007).
特性
IUPAC Name |
3-chloro-5-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-9(5-13-14)7-2-8(11(15)16)4-10(12)3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJLNHGUWNEKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)


![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)

![tert-butyl N-{9-oxobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1411808.png)



amine](/img/structure/B1411814.png)



![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)